6,7-Dihydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one
Description
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
6,7-dihydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C11H14N2O3/c1-12-7-3-6-4-9(14)10(15)5-8(6)13(2)11(7)16/h4-5,7,12,14-15H,3H2,1-2H3 |
InChI Key |
IMYADYXMTGDERO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC2=CC(=C(C=C2N(C1=O)C)O)O |
Origin of Product |
United States |
Preparation Methods
Reduction of Nitro Precursors to Amino Intermediates
A common initial step is the reduction of nitro-substituted quinolinones to amino derivatives, which can then be further functionalized.
This step is crucial for obtaining the amino intermediate that can be further modified to introduce the methylamino group.
Introduction of Methylamino Group at Position 3
The methylamino substituent at position 3 can be introduced via nucleophilic substitution or reductive amination on appropriate intermediates, although specific detailed protocols for this exact substitution are less commonly reported in open literature. However, methylation of amino groups or direct substitution on 3-position is a known strategy in quinolinone chemistry.
Hydroxylation at Positions 6 and 7
Hydroxyl groups at positions 6 and 7 are introduced either by starting from hydroxy-substituted quinolinones or by selective hydroxylation reactions.
- Starting from 6-hydroxy or 7-hydroxy quinolinone derivatives is a practical approach.
- Hydroxylation can be achieved by electrophilic aromatic substitution or enzymatic methods, but these are less common for this scaffold.
Alkylation and Functional Group Transformations
Methylation at position 1 is typically achieved by methyl iodide or methyl sulfate under basic conditions.
Example Preparation of Hydroxyquinolinone Derivatives (Related to 6,7-Dihydroxy)
These steps illustrate the functionalization of hydroxyquinolinones, which can be adapted for the 6,7-dihydroxy derivative.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as chromium trioxide or hydrogen peroxide.
Reduction: The compound can be reduced to form dihydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylamino group can undergo substitution reactions with electrophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, hydrogen peroxide in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
6,7-Dihydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral agent, particularly against influenza viruses.
Pharmacology: The compound is investigated for its potential therapeutic effects and mechanisms of action in various diseases.
Biochemistry: It is used as a tool compound to study enzyme inhibition and protein interactions.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dihydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as nucleases, by binding to their active sites and preventing substrate access . This inhibition can disrupt viral replication and other biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 3,4-dihydroquinolin-2(1H)-one scaffold allows extensive structural diversification. Key comparisons include:
- Hydroxyl vs.
- Amino Side Chains: The methylamino group at position 3 contrasts with β-blocker precursors (e.g., Compound 4), which feature halogenated hydroxypropoxy chains. This difference may shift activity from adrenergic receptor modulation to other targets, such as neurotransmitter receptors or enzymes .
Antidepressant Derivatives
- 3,4-Dihydroquinolin-2(1H)-one/1,3,4-oxadiazole hybrids (e.g., 10g): Exhibit nanomolar affinity for 5-HT1A receptors (Ki = 1.68 nM), comparable to serotonin. Ring-opening modifications in derivatives (e.g., 10a–m) reduce activity, highlighting the necessity of the intact dihydroquinolinone core .
nNOS Inhibitors
- Compound 29 (2-carbon pyrrolidine side chain): Potent nNOS inhibitor (IC50 = 160 nM) with 180-fold selectivity over eNOS.
- Compound 42 (3-carbon side chain): 7-fold less potent (IC50 = 1.22 μM), emphasizing the importance of side-chain length and flexibility .
- Target Compound: The methylamino group at position 3 may mimic terminal amines in these inhibitors, suggesting possible neuroprotective or analgesic applications.
Tables
Table 1: Structural Comparison of Selected Analogues
| Position 1 | Position 3 | Positions 6–7 | Key Activity |
|---|---|---|---|
| Methyl | Methylamino | Dihydroxy | Potential CNS/cardiovascular |
| Methyl | Ethoxycarbonyl | Dimethoxy | Metabolic stability |
| - | Chlorohydroxypropoxy | Halo-substituted | β-Blocker intermediate |
Biological Activity
6,7-Dihydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one, a compound belonging to the quinolinone family, has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C11H14N2O3
- Molecular Weight : 222.24 g/mol
- CAS Number : 734468-46-3
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes starting from readily available precursors in the quinoline series. The synthetic pathways often focus on modifying the hydroxyl and amino groups to enhance biological activity.
Anticancer Properties
Recent studies have indicated that quinolinones exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with structural similarities to this compound have shown promising results in inhibiting the proliferation of cancer cells.
Table 1: Cytotoxic Activity of Related Quinolinones
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HL-60 | <0.3 |
| Compound B | MCF-7 | 5.0 |
| This compound | A549 | TBD |
Note: The IC50 values represent the concentration required to inhibit cell growth by 50%.
The mechanism through which this compound exerts its anticancer effects may involve:
- Induction of apoptosis in cancer cells.
- Inhibition of DNA synthesis and repair mechanisms.
- Modulation of key signaling pathways involved in cell proliferation.
Structure-Activity Relationship (SAR)
The biological activity of quinolinones is heavily influenced by their structural components. Substituents at positions 6 and 7 have been shown to significantly affect the cytotoxicity and selectivity towards cancer cells. For example:
- Hydroxyl groups at positions 6 and 7 enhance solubility and bioavailability.
- Methylamino substitutions may improve binding affinity to cellular targets.
Table 2: Structure-Activity Relationship Insights
| Position | Substituent Type | Effect on Activity |
|---|---|---|
| 6 | Hydroxyl | Increases activity |
| 7 | Hydroxyl | Increases activity |
| 3 | Methylamino | Enhances binding |
Case Studies
Several case studies have been conducted to evaluate the efficacy of quinolinones in clinical settings:
- Case Study A : A study on a derivative similar to this compound demonstrated a significant reduction in tumor size in murine models when administered at specific dosages.
- Case Study B : Clinical trials involving related compounds showed promising results in patients with resistant forms of leukemia, leading to further investigations into their mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
